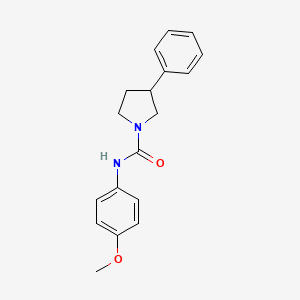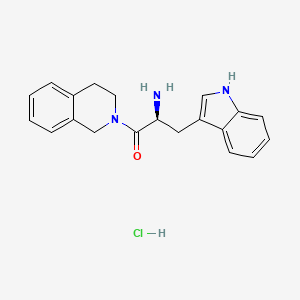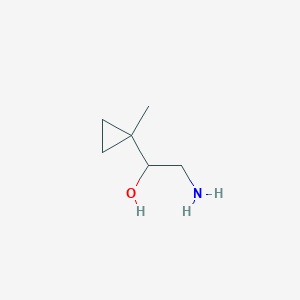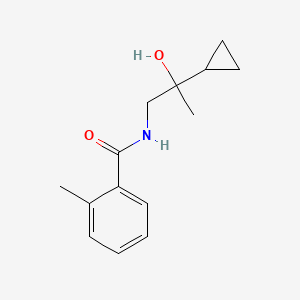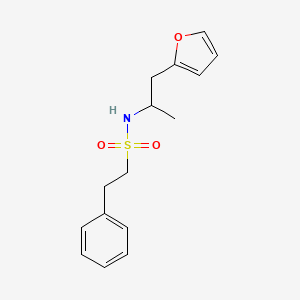
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide” is likely to be an organic compound containing an indole core, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a bromine atom, a hydroxypropyl group, and a carboxamide group .
Molecular Structure Analysis
The molecule likely contains a total of 21 bond(s) including 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis
The bromine atom in the molecule makes it a potential candidate for further reactions, such as coupling reactions with palladium catalysts, or substitution reactions with nucleophiles .Applications De Recherche Scientifique
Structural Analysis and Synthesis Approaches
Structural Insights : The compound "3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide" belongs to a class of substances where structural modifications, such as the introduction of bromo and hydroxypropyl groups, play a significant role in their chemical properties and potential applications. Studies have detailed the structural characteristics of similar compounds, providing insights into their conformational behavior and molecular interactions. The structural analysis of 3-substituted 5-nitroindoles revealed the orientation of nitro groups and propyl subunits, which may influence the reactivity and interaction of such compounds (Garcia et al., 1999).
Synthetic Approaches : Research has also focused on the synthesis of indole derivatives, including 3-bromo and hydroxypropyl variants, showcasing methodologies for creating compounds with potential antitumor, analgesic, and stabilizing properties (Wei, 2011). These synthetic routes often involve multi-step processes and aim to enhance the functional applications of indole derivatives in medicinal and industrial contexts.
Potential Applications
Medicinal Chemistry : The synthesis of novel indole-2-carboxamides, including those with bromo and hydroxypropyl groups, has implications for medicinal chemistry. Such compounds have been explored for their antitumor activities and as potential candidates for drug development (Bratton et al., 2000). The modifications at the indole core structure are crucial for the biological activity and selectivity of these molecules.
Biological Evaluation : Further studies have synthesized and evaluated the biological activities of novel compounds, including those with 3-bromo and hydroxypropyl modifications, for their potential use in therapy and industry (Zhu et al., 2014). These studies underscore the importance of structural diversity in the development of bioactive molecules with specific functions.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(3-hydroxypropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-8-4-1-2-5-9(8)15-11(10)12(17)14-6-3-7-16/h1-2,4-5,15-16H,3,6-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNMVMWHCJNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)

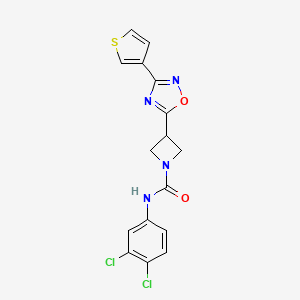
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

